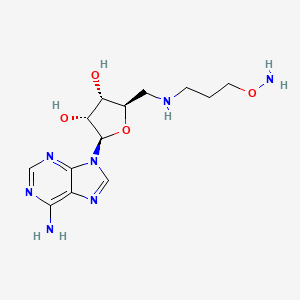
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring, making it a subject of interest in both chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the tetrahydrofuran ring.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to those found in nucleotides, making it a candidate for studies on DNA and RNA interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in the development of new drugs.
Industry
In industry, this compound may be used in the production of pharmaceuticals and other high-value chemicals. Its unique properties make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleotide receptors, influencing cellular signaling pathways. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
Uniqueness
Compared to similar compounds, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol stands out due to its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(aminooxy)propyl)amino)methyl)tetrahydrofuran-3,4-diol is a purine derivative with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cellular signaling and potential therapeutic applications. Its structural similarity to adenosine suggests that it may interact with adenosine receptors, which are implicated in numerous physiological processes.
- Adenosine Receptor Modulation : The compound may function as an agonist or antagonist at adenosine receptors (A1, A2A, A2B, and A3). These receptors play critical roles in regulating immune responses, inflammation, and neuroprotection.
- Cytokine Regulation : Studies have shown that purine derivatives can modulate cytokine production. For instance, compounds similar to this one have been observed to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
Case Studies
- In Vitro Studies : In laboratory settings, the compound was tested against several cancer cell lines. Results indicated cytostatic effects at subtoxic concentrations, particularly against leukemia and prostate carcinoma cell lines .
- Cytokine Inhibition : In a study assessing anti-inflammatory properties, the compound demonstrated significant inhibition of nitric oxide production in LPS-induced macrophages with an IC50 value lower than that of established anti-inflammatory agents like resveratrol .
Data Table: Biological Activity Summary
特性
分子式 |
C13H21N7O4 |
|---|---|
分子量 |
339.35 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-[(3-aminooxypropylamino)methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H21N7O4/c14-11-8-12(18-5-17-11)20(6-19-8)13-10(22)9(21)7(24-13)4-16-2-1-3-23-15/h5-7,9-10,13,16,21-22H,1-4,15H2,(H2,14,17,18)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
VYUBEWHXIFSECP-QYVSTXNMSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNCCCON)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNCCCON)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















